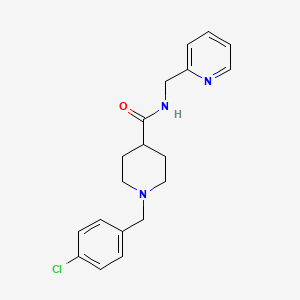
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as DFPP, is a synthetic compound used in scientific research. This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and appetite. Therefore, DFPP has potential therapeutic applications for various conditions, including pain, anxiety, and obesity.
作用机制
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide increases the levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several biochemical and physiological effects in the body. The inhibition of FAAH leads to increased levels of endocannabinoids, which act on cannabinoid receptors in the nervous system. This leads to the modulation of various physiological processes, including pain, inflammation, and appetite. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to reduce anxiety-like behavior in animal models, suggesting potential therapeutic applications for anxiety disorders.
实验室实验的优点和局限性
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, which allows for the modulation of endocannabinoid levels in the body. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be used in various assays to study the role of endocannabinoids in physiological processes. However, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide may also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. This can lead to the development of more effective therapies for pain, anxiety, and other conditions. Another area of research is the study of the role of endocannabinoids in various physiological processes. This can lead to a better understanding of the endocannabinoid system and its potential therapeutic applications. Finally, the development of novel delivery methods for 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
合成方法
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves several chemical reactions. The starting material is 2,4-difluorophenol, which is reacted with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with N-methylpiperidine to form the desired product, 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a multi-step process that requires expertise in organic chemistry and careful handling of the reagents.
科学研究应用
2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. One of the main areas of research is pain management. 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to reduce pain in animal models of acute and chronic pain. This effect is mediated by the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the nervous system, which modulate pain transmission.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKQPKOROPBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)